
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders. It belongs to the class of drugs known as positive allosteric modulators of the GABA-A receptor.
Mécanisme D'action
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide acts as a positive allosteric modulator of the GABA-A receptor, which is a key neurotransmitter receptor in the brain. By enhancing the activity of this receptor, 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide can improve cognitive function and memory.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide has been shown to improve cognitive function and memory in animal models. It has also been shown to increase the activity of the GABA-A receptor in the brain, which is thought to be responsible for its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide is that it has shown promising results in animal models and has entered clinical trials for human use. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on the brain.
Orientations Futures
1. Investigate the long-term effects of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide on cognitive function and memory in human subjects.
2. Explore the potential use of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide in the treatment of other cognitive disorders, such as Parkinson's disease and Huntington's disease.
3. Investigate the effects of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide on other neurotransmitter systems in the brain.
4. Develop more potent and selective positive allosteric modulators of the GABA-A receptor.
5. Study the potential use of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide in combination with other drugs for the treatment of cognitive disorders.
Méthodes De Synthèse
The synthesis of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide involves several steps, including the reaction of 3-chloroaniline with 2,4-dimethylphenyl isocyanate to form the intermediate, which is then treated with furfurylamine to yield the final product.
Applications De Recherche Scientifique
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide has been extensively studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It has been shown to improve cognitive function in animal models and has entered clinical trials for human use.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-12-6-7-16(13(2)10-12)21-19(22)18-9-8-17(23-18)14-4-3-5-15(20)11-14/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOOURVYPSMVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963086 |
Source


|
| Record name | 5-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide | |
CAS RN |
4361-08-4 |
Source


|
| Record name | 5-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5726975.png)
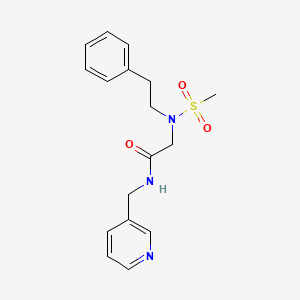

![isopropyl {[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726996.png)
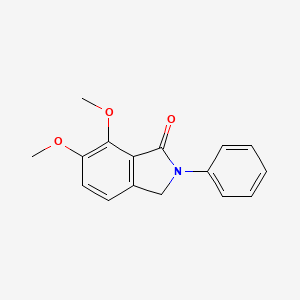
![methyl 2-chloro-5-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5727014.png)
![methyl [(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5727025.png)
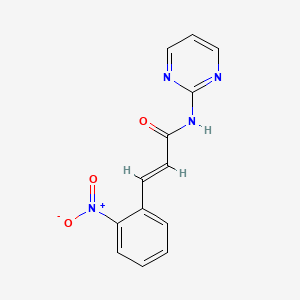
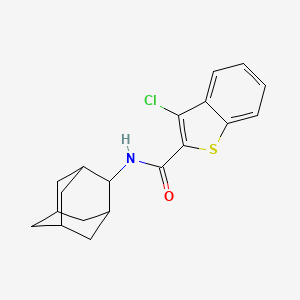

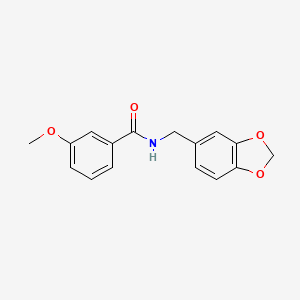
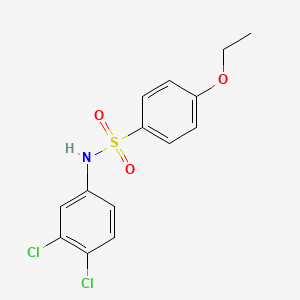
![3-(2-furylmethyl)-4-imino-1-methyl-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5727070.png)